molecular formula C14H19NO3S B2989202 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone CAS No. 1396684-76-6

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2989202
CAS No.: 1396684-76-6
M. Wt: 281.37
InChI Key: SJRGTFORAKVGBD-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.39 g/mol . It features a unique 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold, a spirocyclic structure that incorporates both oxygen and nitrogen heteroatoms, which is known to contribute to favorable metabolic stability in related compounds . The core spirocyclic diazaspiro framework is of significant interest in medicinal chemistry for its three-dimensional structure and its potential to engage with biologically relevant targets . For instance, structurally similar diazaspiro compounds have been explored as covalent inhibitors of the KRAS G12C protein, a key oncogenic driver in certain solid tumors, demonstrating the value of this scaffold in targeted cancer therapy development . Other research applications for analogous compounds include their investigation as selective ligands for G-protein coupled receptors (GPCRs), such as the dopamine D3 receptor, highlighting their utility in neuroscience and psychiatric disorder research . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-13(2)17-9-14(10-18-13)7-15(8-14)12(16)6-11-4-3-5-19-11/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRGTFORAKVGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CC3=CC=CS3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone (CAS Number: 1396684-76-6) is a complex organic compound notable for its unique spirocyclic structure, which integrates both nitrogen and oxygen atoms along with a thiophene moiety. This structural complexity suggests potential biological activities that warrant investigation in medicinal chemistry.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₉NO₃S
  • Molecular Weight : 281.37 g/mol
  • Structure : The spirocyclic framework contributes to its diverse reactivity and potential interactions with biological targets.

Antimicrobial Activity

Preliminary investigations suggest that compounds with similar spirocyclic structures may exhibit antimicrobial properties. For instance, studies have indicated that spirocyclic compounds can inhibit the growth of various pathogens. However, specific data on the antimicrobial activity of this compound is sparse.

Anticancer Potential

Research into structurally related compounds has revealed potential anticancer activities. For example, spirocyclic inhibitors have shown promise against cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival. Future studies are necessary to elucidate whether this compound possesses similar properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the biological activity of this compound. Below is a table summarizing some related compounds and their reported activities:

Compound NameStructure CharacteristicsReported Biological Activity
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonaneSimilar spirocyclic structureAntimicrobial activity reported
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-oneContains phenylthio groupPotential anticancer effects
3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) derivativesVarious substituentsDiverse pharmacological activities

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of spirocyclic compounds for their biological activities:

  • Study on Spirocyclic Inhibitors : A series of spirocyclic inhibitors were synthesized and evaluated for their efficacy against viral targets such as SARS-CoV and MERS-CoV. Results indicated significant inhibitory activity in the submicromolar range without cytotoxic effects .
  • Anticancer Activity Assessment : Related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Antimicrobial Studies : Compounds sharing structural features with this compound have demonstrated effective antimicrobial properties against pathogenic fungi and bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound belongs to a family of spirocyclic ethanones with variations in substituents on the ethanone moiety. Key analogs include:

Compound Name Substituent on Ethanone Moiety Molecular Formula Molecular Weight Key References
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone Thiophen-2-yl C₁₅H₁₉NO₃S 289.4 (estimated)
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone 4-Fluorophenylthio C₁₇H₂₀FNO₃S 325.4
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone m-Tolyl C₁₇H₂₃NO₃ 289.4
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (Compound 22) 4-(Trifluoromethylphenyl)piperazine C₁₇H₁₇F₃N₂OS 366.4

Key Observations :

  • Substitution with thiophen-2-yl or arylthio groups (e.g., 4-fluorophenylthio) introduces π-π stacking capabilities, which may influence binding to aromatic residues in biological targets .
Target Compound and Analogs:
  • Spirocyclic Core Synthesis: The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane ring is typically constructed via cyclization reactions using diketones or diols with amines under acidic conditions.
  • Ethanone Functionalization: The thiophen-2-yl group is introduced via nucleophilic substitution or Friedel-Crafts acylation. For example, Compound 22 was synthesized by reacting 2-(thiophen-2-yl)ethanone with 1-(4-(4-trifluoromethylphenyl)piperazine under basic conditions .
Comparison with Non-Spiro Analogs:
  • Compound 7f (1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone): Synthesized via nucleophilic substitution between a benzo[b]thiophene derivative and 1-(4-nitrophenyl)piperazine, yielding a 69% isolated yield .
  • Compound 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol): Produced via NaBH₄ reduction of a ketone intermediate, achieving a 68.3% yield .

Key Differences :

  • Spirocyclic compounds (e.g., the target) require specialized cyclization steps, whereas non-spiro analogs like 7f and 8a rely on simpler alkylation or reduction reactions.
  • Yields for spirocyclic systems are often lower due to steric hindrance in the cyclization step .

Physicochemical and Spectroscopic Properties

Property Target Compound (Estimated) Compound 22 Compound 7f
Melting Point (°C) Not reported Not reported 138–141
IR (C=O stretch, cm⁻¹) ~1700 (estimated) 1684 1675
¹H NMR (Key Signals) Thiophene H: δ 7.2–7.5 Thiophene H: δ 7.3–7.6 Benzo[b]thiophene H: δ 7.8–8.1

Notes:

  • The target compound’s IR spectrum would likely show a C=O stretch near 1700 cm⁻¹, consistent with ethanone derivatives .
  • Thiophene protons in analogs resonate between δ 7.2–7.6 ppm, confirming electronic similarities .

Pharmacological and Application Insights

  • Spirocyclic Analogs : The rigidity of the spirocyclic core may enhance selectivity for CNS targets (e.g., serotonin or dopamine receptors) compared to flexible piperazine-containing analogs like Compound 22 .
  • Thiophene-Containing Compounds: Thiophene rings improve bioavailability by mimicking endogenous aromatic substrates. For example, Compound 7f showed moderate activity in preliminary receptor-binding assays .

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